

Denbutylline: Drug Profile & Analytical Context

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Compound Focus: Denbutylline

CAS No.: 57076-71-8

Cat. No.: S575041

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Denbutylline is an experimental xanthine derivative characterized as a selective phosphodiesterase-4 (PDE4) inhibitor [1] [2]. Its molecular formula is $C_{16}H_{24}N_4O_3$, with a molar mass of 320.39 g/mol [3]. A key challenge in analyzing xanthine derivatives is their structural similarity, which necessitates methods that can distinguish **denbutylline** from related compounds like theophylline [4].

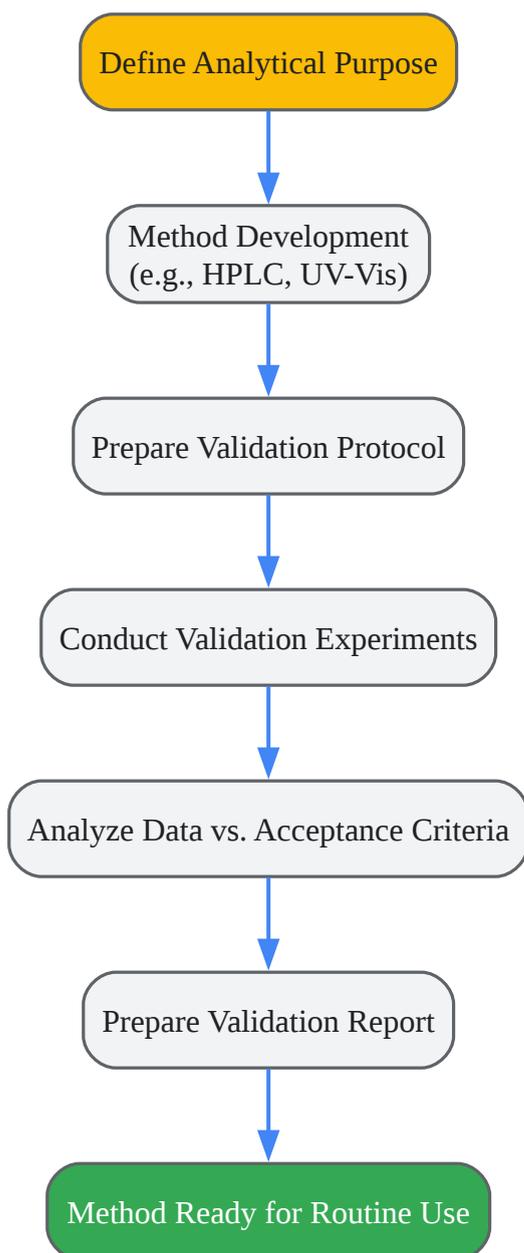
The table below summarizes its core profile:

Property	Description
Chemical Name	Denbutylline [2]
CAS Number	57076-71-8 [2] [3]
Molecular Formula	$C_{16}H_{24}N_4O_3$ [2] [3]
Molar Mass	320.39 g/mol [3]
Mechanism of Action	Selective inhibitor of Phosphodiesterase-4 (PDE4) [1] [2] [3]
Therapeutic Interest	Research for chronic obstructive pulmonary disease (COPD), asthma, and inflammatory diseases [1] [3]
Key Differentiator	Lower adenosine receptor antagonism compared to older xanthines like theophylline [1]

Analytical Method Validation: Core Principles

Analytical Method Validation (AMV) is a documented process that demonstrates an analytical procedure is suitable for its intended use, ensuring the reliability, accuracy, and consistency of test results for raw materials, intermediates, and finished products [5]. The International Council for Harmonisation (ICH) guideline Q2(R1) is the primary standard for this process [5].

The following workflow outlines the key stages of method development and validation:



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The table below details the key parameters that must be validated for a quantitative method, such as an assay for the active ingredient in a drug substance or product [5] [6].

Validation Parameter	Definition & Purpose	Typical Acceptance Criteria (Example for Assay)
Accuracy	The closeness of results to the true value. Demonstrates method reliability. [5]	Recovery of 98-102% from spiked placebo. [7]
Precision	The closeness of agreement between a series of measurements. [5]	RSD \leq 2.0% for repeatability. [4] [7]
Specificity	The ability to assess the analyte unequivocally in the presence of other components. [5]	No interference from placebo, impurities, or degradants.
Linearity	The ability to obtain results directly proportional to analyte concentration. [5]	Correlation coefficient (r^2) \geq 0.995. [4] [7]
Range	The interval between upper and lower analyte levels where suitability is demonstrated. [5]	Derived from linearity studies (e.g., 80-120% of test concentration).
Robustness	The capacity to remain unaffected by small, deliberate variations in method parameters. [5]	Method performs acceptably despite variations (e.g., pH, temperature).
LOD / LOQ	LOD: Lowest detectable amount. LOQ: Lowest quantifiable amount with accuracy and precision. [5]	Signal-to-noise ratio: \sim 3.3 for LOD, \sim 10 for LOQ. [4]

Methodological Approaches & Troubleshooting

While a specific validated method for **denbufylline** is not available, you can adapt general principles from analyses of similar xanthine drugs.

Suggested Analytical Techniques

- **HPLC with UV/Vis Detection:** A reverse-phase mode using a C18 column is common. For example, a method for doxofylline uses a Hypersil ODS C18 column (250 x 4.6 mm, 5 μ m) with a mobile phase of buffer and acetonitrile, and detection at 210 nm [4].
- **UV/Vis Spectrophotometry:** This is a simpler, cost-effective option for routine analysis where specificity is proven. The λ_{\max} for doxofylline is around 274 nm in 0.1N HCl [4] and 272 nm in a phosphate buffer [7]. You must first determine the λ_{\max} for **denbutylline**.
- **UPLC-MS/MS:** For higher throughput and sensitivity, a UPLC-MS/MS method can be developed. A method for doxofylline uses a Kinetex-C18 column with a 2.6-minute runtime and mass spectrometric detection [8].

Troubleshooting Common HPLC Issues

Problem	Potential Causes	Suggested Investigations
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| **Peak Tailing** | - Column degradation

- Silanol interactions
- Inappropriate mobile phase pH | - Test column with standard mix
- Use a buffered mobile phase
- Try a different C18 column brand | | **Low Resolution** | - Mobile phase strength too high
- Column temperature too low
- Gradient program not optimized | - Adjust organic solvent ratio
- Increase column temperature
- Extend gradient time or change slope | | **Retention Time Drift** | - Mobile phase evaporation/instability
- Column temperature fluctuation
- Column overloading | - Prepare fresh mobile phase daily
- Use a column heater
- Check sample concentration and dilution | | **High Backpressure** | - Column blockage
- Mobile phase filtration issue
- Particulates in sample | - Flush column
- Filter mobile phase through 0.45 μ m membrane
- Centrifuge or filter samples |

Frequently Asked Questions (FAQs)

Q1: Why is method validation so critical in pharmaceutical analysis? Method validation is a regulatory requirement that ensures product safety and efficacy. It guarantees that the test results for raw materials and finished products are accurate and reliable, which is fundamental to patient safety and regulatory compliance [5].

Q2: What is the difference between accuracy and precision? **Accuracy** measures how close your results are to the true value. **Precision** (repeatability) measures how close repeated measurements are to each other. A method can be precise but not accurate, and vice-versa. Both are essential for a valid method [5].

Q3: When should an analytical method be revalidated? Revalidation is necessary when the method is transferred to a new laboratory, or when there is a major change in the manufacturing process of the drug substance, the composition of the finished product, or the analytical procedure itself [5] [6].

Q4: Our denbutylline peak co-elutes with an impurity. How can we improve specificity? This is a core challenge. You can investigate the following:

- **Modify the mobile phase:** Adjust the pH (if the compounds have ionizable groups) or the organic solvent gradient.
- **Change the column:** Switch to a column with a different selectivity (e.g., phenyl-hexyl instead of C18).
- **Utilize Diode Array Detection (DAD):** Check the purity of the peak by comparing UV spectra across the peak.
- **Couple with MS detection:** This is the most definitive way to confirm the identity of the peaks based on mass.

Key Takeaways for Your Research

- **Start from First Principles:** Given the lack of a published method, your work will begin with method development, optimizing parameters like column type, mobile phase, and detection wavelength specifically for **denbutylline**.
- **Leverage Knowledge of Analogs:** Use published methods for theophylline, doxofylline, and other xanthines as a starting point for your development and troubleshooting [4] [7].
- **Validate Rigorously:** Once a candidate method is developed, you must conduct a full validation following ICH Q2(R1) guidelines to prove it is fit for purpose [5].

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